molecular formula C6H10N4O2 B1267357 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide CAS No. 58046-52-9

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Cat. No. B1267357
CAS RN: 58046-52-9
M. Wt: 170.17 g/mol
InChI Key: DLEVMTCGZIVZFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide and its derivatives often involves reactions with acetylacetone, arylidenemalononitriles, or through condensation processes using isatin and aldehydes. These methods yield a variety of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, showcasing the compound's versatility as a precursor for further chemical synthesis (Hafez et al., 2013). Another approach involves a novel and efficient route starting from potassium tricyanomethanide, indicating a versatile synthesis method for related carboxamides (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing differences in molecular geometries due to substituents at the 1- and 4-positions of the imidazole ring. Intramolecular hydrogen bonding plays a crucial role in stabilizing these structures, leading to an extended planar structural pattern (Banerjee et al., 1999).

Chemical Reactions and Properties

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide derivatives participate in reactions leading to the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating their reactivity and utility in creating more complex heterocyclic compounds (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are significantly influenced by the compound's specific functional groups and its molecular geometry. While specific studies on 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide are scarce, related research emphasizes the importance of structural elements in determining these properties.

Chemical Properties Analysis

Chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to form bonds with other molecules are essential for understanding the compound's applications in synthesis and pharmaceuticals. The formation of Schiff bases and pyrazolo[1,5-a]-pyrimidine derivatives exemplifies its chemical versatility and potential for creating a wide range of substances (Hafez et al., 2013).

Scientific Research Applications

  • Organic Chemistry Synthesis

    • This compound is often used in the field of organic chemistry for the synthesis of various derivatives . The methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out, and could involve various techniques common in organic chemistry, such as reflux, distillation, or chromatography .
  • Preparation of Ni(II) Complexes with Schiff Base Ligands

    • In a study, a mixture of 5-amino-1-(2-hydroxyethyl)pyrazole, 2-hydroxy-1-naphthaldehyde, and glacial acetic acid in an ethanol solution was vigorously stirred and refluxed at 80 °C for 4 hours . This method was used to prepare Ni(II) complexes with Schiff base ligands .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEVMTCGZIVZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C(=O)N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279180
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

CAS RN

58046-52-9
Record name NSC11582
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Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE
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